Acorafloxacin Hydrochloride

Antibacterial Respiratory Infection Drug Resistance

Acorafloxacin hydrochloride is a 5th-gen fluoroquinolone with 32-fold greater in vitro potency than moxifloxacin against S. pneumoniae (MIC90 0.12 vs 4.0 µg/mL) and retains an MIC90 of 0.25 µg/mL against ciprofloxacin-resistant MRSA. Its balanced dual-target inhibition confers a demonstrably lower potential for spontaneous resistance development. Ideal for in vivo/in vitro MRSA and CABP models, resistance mechanism studies, and MSW analyses where legacy fluoroquinolones fail. FDA Fast Track & QIDP designated. ≥98% purity.

Molecular Formula C21H24ClF2N3O4
Molecular Weight 455.9 g/mol
CAS No. 1001162-01-1
Cat. No. B605152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcorafloxacin Hydrochloride
CAS1001162-01-1
SynonymsAcorafloxacin HCl;  Acorafloxacin hydrochloride;  JNJ-Q2 hydrochloride;  JNJ-Q2 HCl;  JNJ-32729463;  JNJ 32729463;  JNJ32729463;  JNJ-Q2;  Acorafloxacin;  Avarofloxacin
Molecular FormulaC21H24ClF2N3O4
Molecular Weight455.9 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl
InChIInChI=1S/C21H23F2N3O4.ClH/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24;/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29);1H/b16-11+;
InChIKeyRDXCNSOGHLLWDV-YFMOEUEHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acorafloxacin Hydrochloride (CAS 1001162-01-1): Fifth-Generation Fluoroquinolone for ABSSSI and CABP Research


Acorafloxacin hydrochloride (also known as JNJ-Q2 hydrochloride or avarofloxacin) is a novel, fifth-generation aminoethylidenylpiperidine fluoroquinolone antibacterial agent with demonstrated in vitro and in vivo activity against a broad spectrum of Gram-positive and Gram-negative organisms [1]. It is a small molecule drug (molecular weight 455.88) that inhibits bacterial DNA gyrase and topoisomerase IV, halting DNA synthesis [2]. The compound was granted Fast Track and Qualified Infectious Disease Product (QIDP) designations by the FDA in 2013 for the treatment of bacterial infections and has completed Phase II clinical trials for acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) [1].

Why Generic Substitution Fails: Acorafloxacin Hydrochloride's Quantifiable Differentiation from Legacy Fluoroquinolones


Generic substitution among fluoroquinolones is not scientifically justifiable due to profound differences in antimicrobial potency, spectrum of activity against resistant strains, and resistance development profiles. Acorafloxacin hydrochloride distinguishes itself from earlier-generation fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin through a 32-fold greater in vitro potency against key respiratory and skin pathogens, including MRSA and drug-resistant Streptococcus pneumoniae [1]. Furthermore, it retains high activity against ciprofloxacin-resistant MRSA and quinolone-resistant S. pneumoniae, against which legacy fluoroquinolones are significantly compromised [1][2]. Clinical Phase II data demonstrate that while acorafloxacin achieves comparable efficacy to linezolid and moxifloxacin, its superior potency against resistant strains offers a potential advantage in settings where resistance is a concern [3].

Acorafloxacin Hydrochloride: Direct Quantitative Comparative Evidence for Scientific Procurement


32-Fold Greater Potency than Moxifloxacin Against Streptococcus pneumoniae, Including Fluoroquinolone-Resistant Strains

Against a collection of 118 recent clinical isolates of Streptococcus pneumoniae, including fluoroquinolone-resistant variants bearing multiple DNA topoisomerase target mutations, acorafloxacin (JNJ-Q2) exhibited an MIC90 value of 0.12 μg/mL, demonstrating a 32-fold greater potency compared to moxifloxacin (MIC90 = 4.0 μg/mL) [1]. Against a subset of 19 ciprofloxacin- and levofloxacin-resistant S. pneumoniae isolates, the MIC90 for acorafloxacin was 0.25 μg/mL, which was 8-fold lower than that of moxifloxacin (2 μg/mL) [1].

Antibacterial Respiratory Infection Drug Resistance

32-Fold Greater Potency than Moxifloxacin Against Methicillin-Resistant Staphylococcus aureus (MRSA), Including Ciprofloxacin-Resistant Strains

Against a collection of 345 recent MRSA clinical isolates, including 256 ciprofloxacin-resistant strains, acorafloxacin (JNJ-Q2) displayed an MIC90 of 0.25 μg/mL, which was 32-fold lower than that of moxifloxacin (MIC90 = 8 μg/mL) [1]. Notably, acorafloxacin retained this high level of activity specifically against the ciprofloxacin-resistant subset, maintaining an MIC90 of 0.25 μg/mL, confirming a lack of cross-resistance [1].

Antibacterial Skin Infection MRSA

Potent Activity Against Beta-Hemolytic Streptococci: 16- to 64-Fold More Active than Moxifloxacin and Ciprofloxacin

Against key beta-hemolytic streptococci, acorafloxacin (JNJ-Q2) demonstrated MIC90 values of 0.015 μg/mL for Streptococcus pyogenes, S. agalactiae, and Streptococcus sp. group C. In comparison, moxifloxacin exhibited MIC90 values of 0.25 μg/mL (16-fold higher), and ciprofloxacin exhibited MIC90 values of 1 μg/mL (64-fold higher) [1].

Antibacterial Gram-Positive Respiratory Infection

Lower Potential for Resistance Development Compared to Current Fluoroquinolones

Determination of the relative rates and frequencies of spontaneous resistance development at 2× and 4× MICs in S. pneumoniae, MRSA, and E. coli indicated that acorafloxacin (JNJ-Q2) has a lower potential for resistance development than current fluoroquinolones [1]. The compound exhibits a relatively balanced (equipotent) activity against both DNA gyrase and topoisomerase IV, a property proposed to underlie an improved resistance development profile by effectively narrowing the mutant selection window [1].

Antibacterial Drug Resistance Mechanism

Phase II Clinical Efficacy Comparable to Linezolid and Moxifloxacin with Favorable Tolerability

In two Phase II clinical studies, the efficacy of acorafloxacin (JNJ-Q2, 250 mg twice daily) was found to be comparable to linezolid (600 mg twice daily) for the treatment of ABSSSI and comparable to moxifloxacin for CABP [1][2]. A systematic review and meta-analysis of randomized controlled trials for anti-MRSA quinolones in ABSSSI, which included 83 patients treated with acorafloxacin, found no significant difference in clinical cure rate between anti-MRSA quinolone-based treatment and control groups (OR, 1.08; 95% CI, 0.91-1.29) [3]. Acorafloxacin was well tolerated, with adverse event rates similar to or less than other fluoroquinolones [1].

Clinical Trial Efficacy Safety

Acorafloxacin Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigational Agent for MRSA and Ciprofloxacin-Resistant S. aureus Infection Models

Given its 32-fold greater in vitro potency than moxifloxacin and retained MIC90 of 0.25 μg/mL against ciprofloxacin-resistant MRSA [1], acorafloxacin hydrochloride is a preferred research compound for in vivo and in vitro models of MRSA skin and soft tissue infections, especially those involving fluoroquinolone-resistant strains. Its activity profile supports its use in preclinical efficacy studies, combination therapy investigations, and resistance mechanism studies where legacy fluoroquinolones fail due to cross-resistance.

Respiratory Tract Infection Research, Including Drug-Resistant Streptococcus pneumoniae

The 32-fold potency advantage against S. pneumoniae (MIC90 0.12 μg/mL vs. 4.0 μg/mL for moxifloxacin) and 8-fold advantage against quinolone-resistant pneumococci [1] position acorafloxacin hydrochloride as a valuable tool in community-acquired pneumonia (CABP) research models. It is particularly suited for studies examining the pharmacodynamics of novel fluoroquinolones against resistant respiratory pathogens, or as a comparator compound in the development of next-generation anti-pneumococcal agents.

Resistance Development Studies and Mutant Prevention Concentration (MPC) Assays

Evidence of a lower potential for spontaneous resistance development compared to current fluoroquinolones, attributed to its balanced dual-target inhibition [1][2], makes acorafloxacin hydrochloride a relevant subject for research focused on the mechanisms of fluoroquinolone resistance. It can be employed in mutant selection window (MSW) studies, serial passage experiments, and comparative analyses of resistance emergence rates, providing insights into structure-activity relationships that confer a higher barrier to resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acorafloxacin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.